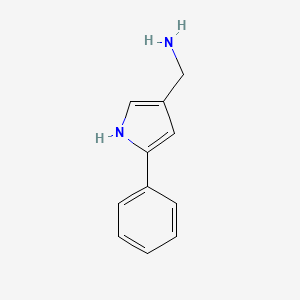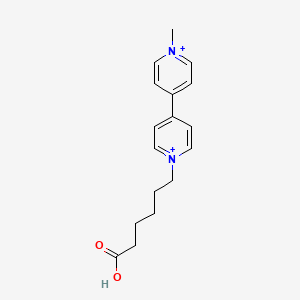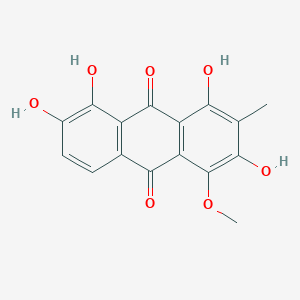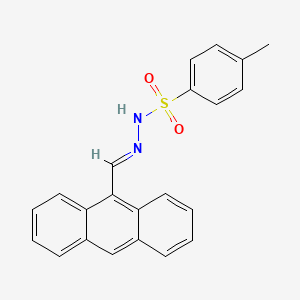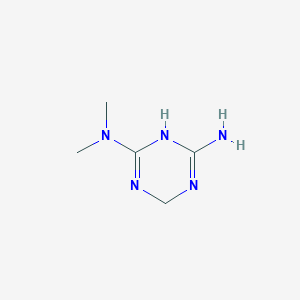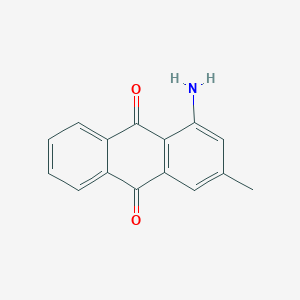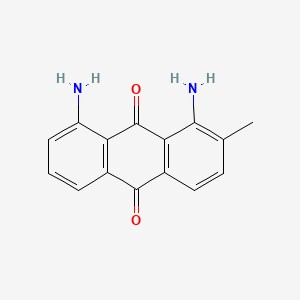
1,8-Diamino-2-methylanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Diamino-2-methylanthracene-9,10-dione is an organic compound with the molecular formula C15H12N2O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains amino groups at the 1 and 8 positions, a methyl group at the 2 position, and carbonyl groups at the 9 and 10 positions. This compound is known for its vibrant color and is often used in dye and pigment industries .
准备方法
Synthetic Routes and Reaction Conditions
1,8-Diamino-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of 2-methylanthracene-9,10-dione followed by reduction to introduce the amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
1,8-Diamino-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or reduce the carbonyl groups.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various acylated or alkylated derivatives .
科学研究应用
1,8-Diamino-2-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anticancer properties.
作用机制
The mechanism of action of 1,8-diamino-2-methylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to insert between DNA base pairs. Additionally, the amino groups can form hydrogen bonds with nucleotides, further stabilizing the intercalated complex .
相似化合物的比较
Similar Compounds
1,8-Diaminoanthracene-9,10-dione: Similar structure but lacks the methyl group at the 2 position.
1,8-Diethoxyanthracene-9,10-dione: Contains ethoxy groups instead of amino groups.
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Contains hydroxyl groups instead of amino groups
Uniqueness
1,8-Diamino-2-methylanthracene-9,10-dione is unique due to the presence of both amino and methyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for a wide range of applications, from dye production to biological research .
属性
CAS 编号 |
10146-55-1 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1,8-diamino-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-7-5-6-9-12(13(7)17)15(19)11-8(14(9)18)3-2-4-10(11)16/h2-6H,16-17H2,1H3 |
InChI 键 |
WBAJUIUMHNNUHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


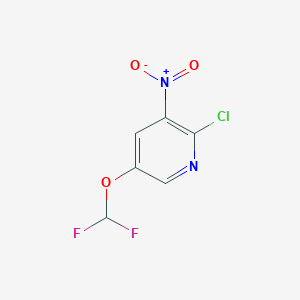
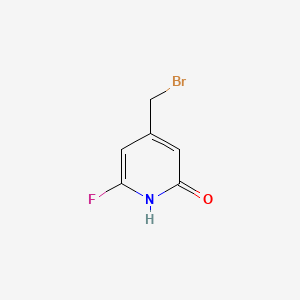
![2,6-Difluorobenzo[d]oxazole](/img/structure/B13144784.png)
![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
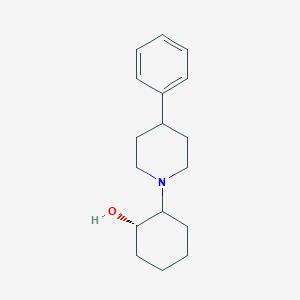
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
